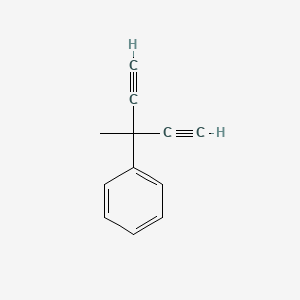
(3-Methylpenta-1,4-diyn-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpenta-1,4-diyn-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a 3-methylpenta-1,4-diyn-3-yl group. This compound is notable for its unique structure, which includes both aromatic and alkyne functionalities, making it a subject of interest in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpenta-1,4-diyn-3-yl)benzene typically involves the coupling of a benzene derivative with a suitable alkyne precursor. One common method is the palladium-catalyzed cross-coupling reaction. For example, a palladium-catalyzed cross-coupling reaction of 1,4-diyn-3-yl carbonates with boronic acids can be used to prepare this compound . The reaction conditions often include the use of ligands such as S-phos or Gorlos-phos to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpenta-1,4-diyn-3-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under conditions that favor electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
(3-Methylpenta-1,4-diyn-3-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3-Methylpenta-1,4-diyn-3-yl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to restore aromaticity . The alkyne groups can participate in reactions that involve the formation of carbon-carbon bonds, such as cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-Methylpenta-1,4-diyn-3-yl)benzene is unique due to its combination of aromatic and alkyne functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its structure also imparts unique electronic properties, which can be exploited in materials science and nanotechnology.
Properties
CAS No. |
93913-28-1 |
|---|---|
Molecular Formula |
C12H10 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methylpenta-1,4-diyn-3-ylbenzene |
InChI |
InChI=1S/C12H10/c1-4-12(3,5-2)11-9-7-6-8-10-11/h1-2,6-10H,3H3 |
InChI Key |
OVVLODSLGRGWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


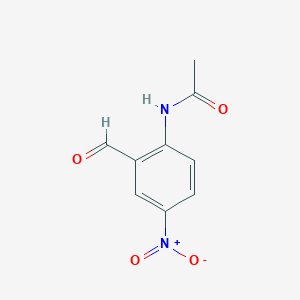


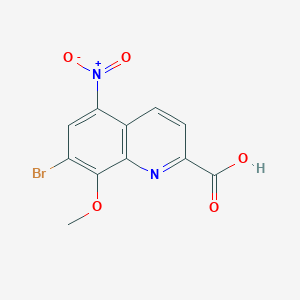
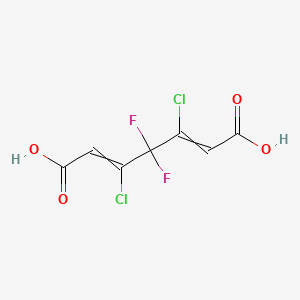
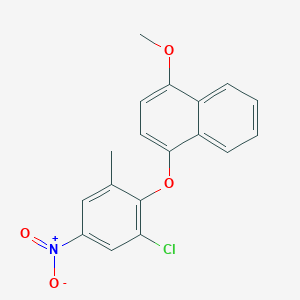
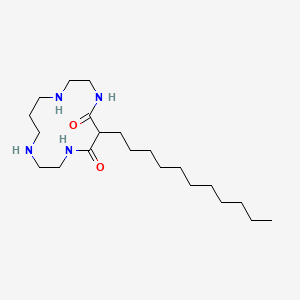
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)
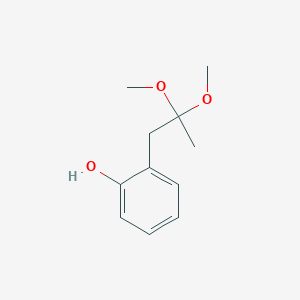

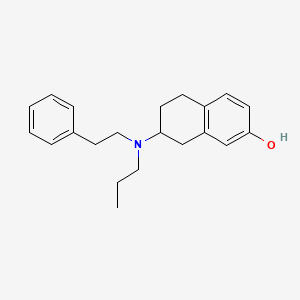
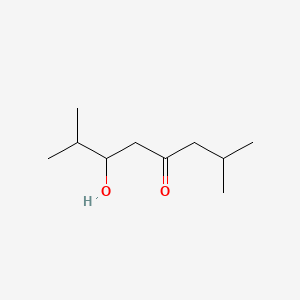
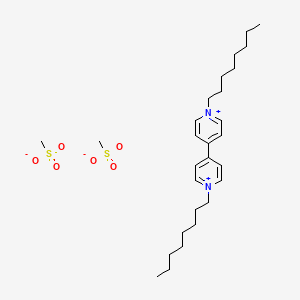
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)
